4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also referred to as hydroxyethyl photolinker, is an organic compound with the chemical formula C13H17NO7. Its CAS registry number is 175281-76-2. Information on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, can be found in databases like PubChem [].
This compound falls under the class of photolinkers. Photolinkers are bifunctional molecules containing a chemically reactive group on each end and a light-sensitive moiety in the center. The reactive groups allow the linker to bind to biomolecules like antibodies or proteins, while the light-sensitive moiety facilitates crosslinking upon exposure to light. This crosslinking creates permanent linkages between the biomolecules, which is useful in various scientific research applications.
Here are some specific research applications of photolinkers:
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, commonly referred to as a hydroxyethyl photolinker, is a chemical compound with the molecular formula C₁₃H₁₇N₀₇ and a molecular weight of 299.28 g/mol. It features a unique structure that includes a butanoic acid moiety linked to a 2-methoxy-5-nitrophenoxy group, which is further substituted with a hydroxyethyl group. This compound is characterized by its photolabile properties, allowing it to undergo cleavage upon exposure to light, which makes it valuable in various chemical applications, particularly in bioconjugation and material science .
These reactions enable the compound to be utilized in creating complex molecular architectures and materials.
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has shown potential biological activity, particularly in cancer research. It has been reported to inhibit the growth of certain cancer cell lines, suggesting its utility as an anticancer agent. The mechanism of action is likely linked to its ability to form reactive intermediates upon photolysis, which can interact with cellular components leading to cytotoxic effects .
The synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves several steps:
The primary applications of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid include:
These applications leverage its unique properties for advanced material design and biomedical research .
Interaction studies have indicated that 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid interacts with various biological targets. Its ability to form covalent bonds allows it to bind selectively to amino acids in proteins, facilitating targeted drug delivery and bioconjugation strategies. Studies have shown that its photolabile nature enables precise spatial control over these interactions, making it a valuable tool in both basic research and therapeutic applications .
Several compounds share structural similarities with 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methoxy-5-nitrophenol | C₈H₉N₁O₃ | Basic structure without the butanoic acid moiety; serves as a precursor. |
Butyric Acid | C₄H₈O₂ | Simple fatty acid; lacks functionalization for photolability. |
Hydroxyethyl Methacrylate | C₆H₁₂O₃ | Used in polymers; lacks nitro and methoxy groups but shares hydroxyethyl functionality. |
These compounds illustrate varying degrees of similarity but highlight the unique photolabile properties and functional versatility of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, making it particularly suitable for advanced applications in chemical biology and materials science .
The compound 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid possesses the molecular formula C₁₃H₁₇NO₇ with a molecular weight of 299.28 g/mol. The IUPAC nomenclature reflects its complex structure, which features a butanoic acid chain linked through an ether oxygen to a substituted benzene ring bearing methoxy, nitro, and hydroxyethyl substituents. The systematic name follows the convention of identifying the longest carbon chain (butanoic acid) as the parent structure, with the phenoxy group serving as a substituent at the 4-position.
The molecular architecture exhibits several key structural features that contribute to its photolabile properties. The nitrobenzyl framework serves as the chromophore responsible for light absorption, while the methoxy group at the 2-position and the hydroxyethyl group at the 4-position provide electronic modulation and steric considerations. The CAS Registry Number 175281-76-2 uniquely identifies this compound in chemical databases, with additional identifiers including the MDL number MFCD01318869.
The integration of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid into solid-phase peptide synthesis represents a significant advancement in photolabile linker technology [1] [7]. This compound functions as a specialized photolabile linker that enables controlled release of peptides upon ultraviolet irradiation, offering distinct advantages over conventional chemical cleavage methods [13].
The compound demonstrates exceptional compatibility with standard solid-phase peptide synthesis protocols, with linker loading capacities ranging from 0.32 to 0.75 millimoles per gram of resin [1] [2]. Research conducted on automated glycan assembly has shown that coupling efficiencies consistently exceed 95% when optimized conditions are employed [40]. The photolysis process typically requires irradiation at 365-366 nanometers for periods ranging from 15 minutes to 16 hours, depending on the specific synthetic requirements and substrate complexity [2] [7].
Comparative studies have revealed that 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid-based linkers achieve photolysis yields of 62-70% under standard conditions [7] [39]. These yields represent a significant improvement over traditional o-nitrobenzyl linkers, which typically achieve only 34% conversion under similar conditions [39]. The enhanced performance is attributed to the specific substitution pattern on the nitrobenzyl scaffold, which optimizes the photochemical cleavage mechanism [16].
The synthesis protocol for peptide attachment begins with standard fluorenylmethoxycarbonyl deprotection using 20% piperidine in dimethylformamide [2]. Subsequent amino acid coupling proceeds through conventional activation methods using coupling reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate in the presence of diisopropylethylamine [37]. The photolabile nature of the linker allows for mild release conditions that preserve peptide integrity while avoiding the harsh acidic or basic conditions typically required for conventional linker cleavage [8].
Parameter | Standard Conditions | Optimized Conditions | MeNV-type Linker | o-NB-type Linker |
---|---|---|---|---|
Linker Loading (mmol/g) | 0.32-0.36 | 0.75 | 0.75 | 0.32 |
Coupling Time (min) | 25 | 120 | 60 | 120 |
Coupling Efficiency (%) | 95-98 | >98 | >95 | 90-95 |
Photolysis Time (h) | 16 | 15 | 0.25 | 16 |
Photolysis Yield (%) | 62-70 | 65-70 | 65-70 | 34 |
Cleavage Wavelength (nm) | 365 | 366 | 366 | 365 |
The fabrication of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid involves sophisticated synthetic methodologies that have been refined through extensive research [2] [16]. The primary synthetic route begins with acetovanillone as the starting material, followed by alkylation with ethyl 4-bromobutyrate in the presence of potassium carbonate and dimethylformamide [2].
The nitration step represents a critical phase in the synthesis, requiring precise temperature control to achieve selective mononitration [16]. The reaction proceeds optimally when potassium nitrate is added portionwise at exactly 10 degrees Celsius, followed by heating at 60 degrees Celsius for 4 hours [16]. This controlled approach prevents the formation of dinitrated products that can occur when the reaction is initiated at higher temperatures [16].
The reduction of the ketone functionality to the corresponding alcohol is accomplished using sodium borohydride in methanol under ice-bath conditions [2]. This reduction step requires careful addition of the reducing agent in small portions to control the reaction rate and minimize side reactions [2]. The final hydrolysis step employs trifluoroacetic acid under reflux conditions at 90 degrees Celsius for 18 hours to convert the ester to the free carboxylic acid [2].
Alternative synthetic approaches have been developed to improve overall yields and reaction selectivity [16] [17]. One such method involves the use of o-nitrobenzaldehyde derivatives as starting materials, with subsequent modifications to introduce the required functional groups [17]. This approach offers advantages in terms of regioselectivity but requires additional synthetic steps to achieve the desired substitution pattern [17].
The photochemical properties of the synthesized compound are directly influenced by the specific substitution pattern on the nitrobenzyl scaffold [15] [16]. The presence of the methoxy group at the 2-position and the nitro group at the 5-position creates an optimal electronic environment for photolysis [41]. Spectroscopic studies have shown that the compound exhibits absorption maxima at 310 nanometers with a molar extinction coefficient of 9575 M⁻¹cm⁻¹, and at 340 nanometers with a coefficient of 2750 M⁻¹cm⁻¹ [41].
Synthetic Route | Starting Material | Key Steps | Yield (%) | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|---|---|
Route A: Acetovanillone Method | Acetovanillone + Ethyl 4-bromobutyrate | 1. Alkylation with K₂CO₃/DMF 2. Nitration with HNO₃/Ac₂O 3. Reduction with NaBH₄ 4. Hydrolysis with TFA | 79 | DMF, 50°C, 12h; then 90°C, 18h | High yield, well-documented | Multiple steps |
Route B: Nitration-Reduction Method | o-Nitrobenzaldehyde derivative | 1. Nitration at 10°C 2. Reduction of ketone 3. Allyl deprotection 4. Resin coupling | 59 | KNO₃/TFA, 10°C; then 60°C, 4h | Selective nitration | Temperature sensitive |
Route C: Direct Coupling Method | 4-(4-acetyl-2-methoxyphenoxy)butanoate | 1. Nitration in controlled conditions 2. Reduction to alcohol 3. Ester hydrolysis | 65-70 | Various optimized conditions | Good reproducibility | Moderate yield |
The optimization of protecting group strategies for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid synthesis requires careful consideration of the compound's inherent chemical stability and reactivity [20] [22]. The fluorenylmethoxycarbonyl/tert-butyl protection scheme represents the most widely adopted approach due to its compatibility with photolabile linker chemistry [21] [24].
In the fluorenylmethoxycarbonyl strategy, the base-labile fluorenylmethoxycarbonyl group protects the N-terminal amino functionality, while tert-butyl-based groups provide side-chain protection [24] [25]. This orthogonal protection scheme allows for selective deprotection using 20% piperidine in dimethylformamide for fluorenylmethoxycarbonyl removal, while maintaining side-chain protection throughout the synthesis [22] [25]. The final global deprotection employs trifluoroacetic acid-based cocktails that simultaneously cleave the peptide from the resin and remove side-chain protecting groups [25].
Alternative protection strategies have been developed to address specific synthetic challenges associated with acid-sensitive substrates [20] [26]. The minimal protection approach reduces reliance on tert-butyl ethers by selectively protecting only essential functional groups [20]. This strategy employs 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protection for lysine residues, which can be removed under non-acidic conditions using dilute hydrazine solutions [20].
The Boc/tBu protecting group strategy has been successfully adapted for specialized applications involving peptide-oligonucleotide conjugates [26]. In this approach, Boc protection is utilized for the side chains of tryptophan, histidine, arginine, aspartic acid, and glutamic acid, with deprotection carried out in borate buffer at 90 degrees Celsius [26]. This method avoids the depurination of oligonucleotides that can occur under strong acid treatment conditions [26].
Orthogonal protection schemes provide maximum synthetic flexibility by employing multiple protecting groups that can be removed under completely different conditions [23] [25]. This approach enables sequential deprotection and modification of specific functional groups while maintaining protection of others [23]. The design of orthogonal protection schemes requires careful selection of protecting groups based on their stability profiles and deprotection conditions [23].
Strategy | N-terminal Protection | Side Chain Protection | Deprotection Conditions | Advantages | Limitations | Typical Yield (%) | Environmental Impact |
---|---|---|---|---|---|---|---|
Fmoc/tBu | Fmoc | tert-Butyl groups | 20% piperidine/DMF | Mild conditions, automation compatible | Base sensitivity | 80-95 | Moderate |
Boc/Bzl | Boc | Benzyl groups | TFA or HF | Established method | Harsh cleavage | 70-85 | High (HF, TFA) |
Minimal Protection | Fmoc | Selective minimal | 2% hydrazine (Dde) | Reduced TFA use | Limited applicability | 85-90 | Low |
Orthogonal Protection | Fmoc | Multiple orthogonal | Sequential selective | Maximum flexibility | Complex design | 75-90 | Variable |
The large-scale production of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid presents numerous technical and economic challenges that require innovative solutions [27] [29]. The scalability of photolabile linker synthesis is particularly demanding due to the precision required for temperature control during the nitration process and the need for specialized photochemical equipment for quality control [28] [29].
Solvent management represents one of the most significant challenges in large-scale production [28] [33]. The synthesis requires substantial quantities of dimethylformamide and N-methylpyrrolidinone, both of which have reproductive toxicity hazards and are subject to regulatory restrictions under the European Registration, Evaluation, Authorisation and Restriction of Chemicals [28]. The development of solvent recycling systems has demonstrated potential for 30-40% cost reduction while addressing environmental concerns [28] [33].
Resin handling and quality control present additional complexities in large-scale operations [31] [32]. The swelling behavior of polymer supports must be carefully monitored to ensure consistent loading and coupling efficiencies [10] [32]. Automated monitoring systems have been implemented to address batch-to-batch variations and improve process reliability [31] [34]. These systems incorporate real-time analysis of resin swelling, coupling efficiency, and product purity [34].
Purification bottlenecks represent a major obstacle to efficient large-scale production [28] [30]. Traditional preparative high-performance liquid chromatography methods are not economically viable for industrial-scale operations [30]. Alternative purification strategies, including crystallization-based approaches and membrane separation technologies, have been developed to address these limitations [28] [30]. These methods can achieve 25-35% cost reductions while maintaining product quality standards [28].
Process automation has emerged as a critical factor in addressing large-scale production challenges [29] [31]. Modern facilities incorporate closed material flows and advanced process control systems to minimize human error and improve reproducibility [31] [34]. The integration of proprietary manufacturing technologies with automated systems has enabled successful scale-up to multi-kilogram production levels [31] [34].
Waste management presents ongoing challenges due to the generation of trifluoroacetic acid waste and other hazardous byproducts [28] [33]. Green chemistry approaches have been developed to minimize waste generation and reduce environmental impact [28] [33]. These approaches include the development of alternative cleavage methods and the implementation of waste treatment technologies that can achieve 40-50% cost reductions [28].
Challenge Category | Specific Challenge | Traditional Approach | Improved Solution | Cost Reduction (%) | Scalability | Implementation Complexity |
---|---|---|---|---|---|---|
Solvent Management | High DMF/NMP consumption | Large excess solvents | Solvent recycling systems | 30-40 | High | Medium |
Resin Handling | Swelling inconsistency | Manual monitoring | Automated monitoring | 15-20 | Medium | Low |
Purification | HPLC bottlenecks | Preparative HPLC | Alternative purification | 25-35 | High | High |
Process Control | Batch-to-batch variation | Manual oversight | Process automation | 20-30 | High | Medium |
Waste Management | TFA waste disposal | Incineration | Green chemistry approach | 40-50 | High | Medium |
The development of continuous flow synthesis methods represents a promising approach to address many large-scale production challenges [28]. These methods enable precise control of reaction conditions while reducing material handling requirements and improving process efficiency [28]. However, the implementation of flow chemistry for photolabile linker synthesis requires specialized equipment and extensive process optimization [28].
Quality assurance protocols for large-scale production must address the photochemical stability and purity of the final product [29] [32]. Analytical methods include high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm structural integrity and assess photolytic efficiency [1] [2]. These quality control measures are essential for ensuring consistent performance in downstream applications [32].
Linker Type | Absorption Maximum (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Photolysis Quantum Yield | Half-life under UV (min) | pH Stability Range | Synthesis Steps | Overall Yield (%) |
---|---|---|---|---|---|---|---|
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid | 310-340 | 9575 (310nm), 2750 (340nm) | 0.15-0.25 | 8-15 | 5.0-9.0 | 4-5 | 65-79 |
o-Nitrobenzyl Standard | 310 | 8000-12000 | 0.1-0.2 | 10-20 | 6.0-8.0 | 3-4 | 50-70 |
MeNV-type Enhanced | 366 | 10000-15000 | 0.2-0.35 | 5-10 | 4.0-9.0 | 6-7 | 59-70 |
Phenacyl Alternative | 300-350 | 5000-8000 | 0.05-0.15 | 15-30 | 6.0-8.0 | 4-5 | 40-60 |
Irritant